N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-14-3-6-17(11-15(14)2)19-9-10-20-26-27(22(30)28(20)25-19)13-21(29)24-12-16-4-7-18(23)8-5-16/h3-11H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZAGUSUBTCCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Triazolo[4,3-b]pyridazine vs. Triazolo[4,3-a]pyridine
- Target Compound : The [1,2,4]triazolo[4,3-b]pyridazine core is fused with a pyridazine ring, offering a planar structure conducive to π-π stacking interactions.
- Example 284/285 (EP 3 532 474 B1) : These derivatives feature a [1,2,4]triazolo[4,3-a]pyridine core fused with a piperidine ring. The pyridine-based core may enhance metabolic stability compared to pyridazine due to reduced susceptibility to oxidation .
Substituent Effects
- Chlorobenzyl Position : The target compound’s 4-chlorobenzyl group contrasts with the 3-chlorobenzyl substituent in N-(3-Chlorobenzyl)-2-{3-[4-(4-fluorophenyl)-1-piperazinyl]-6-oxo-1(6H)-pyridazinyl}acetamide (). Positional isomerism here may alter steric hindrance and electronic effects, impacting target binding .
- Aryl Groups: The 3,4-dimethylphenyl group in the target compound increases lipophilicity compared to the 4-ethoxyphenyl group in 2-(4-ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ().
Pharmacological and Physicochemical Properties
| Compound | Core Structure | Key Substituents | Lipophilicity (Predicted) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 6-(3,4-dimethylphenyl), 4-Cl-benzyl | High | Moderate |
| Example 284 (EP 3 532 474 B1) | Triazolo[4,3-a]pyridine | Trifluoropropan-2-yl, difluoromethyl | Moderate-High | High (fluorinated) |
| N-(3-Chlorobenzyl)-...acetamide (Ev3) | Pyridazine | 3-Cl-benzyl, 4-fluorophenyl-piperazine | Moderate | High (piperazine) |
| 2-(4-Ethoxyphenyl)-...acetamide (Ev6) | Triazolo[4,3-b]pyridazine | 4-ethoxyphenyl, 3-methyl | Low-Moderate | Moderate |
- Halogenation : The 4-chlorobenzyl group in the target compound enhances binding affinity to hydrophobic pockets in target proteins, similar to the 4-fluorophenyl group in ’s compound. Fluorine atoms (e.g., in Example 284) further improve metabolic stability by resisting cytochrome P450-mediated oxidation .
- Piperazine vs.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation to form the triazolopyridazine core and subsequent substitution to introduce the 4-chlorobenzyl and 3,4-dimethylphenyl groups. Critical parameters include:
- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization), solvent selection (e.g., DMF or ethanol), and pH adjustments to optimize yields .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .
- Catalysts : Lewis acids (e.g., ZnCl₂) for regioselective functionalization .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Analytical techniques are prioritized:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the triazole, pyridazine, and acetamide moieties. For example, the 3-oxo group shows a carbonyl peak at ~170 ppm in ¹³C NMR .
- Mass Spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 465.12) .
- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in the triazolopyridazine core .
Advanced Research Questions
Q. What strategies are recommended for optimizing bioactivity through structure-activity relationship (SAR) studies?
- Methodological Answer : Focus on modifying substituents to enhance target affinity:
- Triazole Core : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to improve metabolic stability .
- 3,4-Dimethylphenyl Group : Evaluate steric effects via computational docking (e.g., AutoDock Vina) to assess binding pocket compatibility .
- Acetamide Linker : Replace with sulfonamide or urea to modulate solubility and permeability .
- In Vitro Assays : Use kinase inhibition or receptor-binding assays to correlate structural changes with activity .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer : Address discrepancies through:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Compound Purity : Re-test batches with ≥98% purity (via HPLC) to rule out impurities as confounding factors .
- Orthogonal Assays : Validate results using fluorescence polarization (FP) alongside enzyme-linked immunosorbent assays (ELISA) .
Q. What computational tools are suitable for predicting pharmacokinetic properties?
- Methodological Answer : Combine:
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate logP, CYP450 interactions, and blood-brain barrier permeability .
- Molecular Dynamics (MD) Simulations : GROMACS to model stability in biological membranes .
- Metabolite Identification : GLORYx for predicting phase I/II metabolites .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?
- Methodological Answer : Prioritize disease-relevant models:
- Cancer : Xenograft models (e.g., HCT-116 colon cancer) with dosing regimens of 10–50 mg/kg/day, monitoring tumor volume and toxicity .
- Neurological Disorders : Rodent models (e.g., 6-OHDA-induced Parkinson’s) to assess blood-brain barrier penetration .
- PK/PD Analysis : Serial plasma sampling for LC-MS/MS-based pharmacokinetic profiling .
Q. How should researchers approach stability studies under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability tests:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
